3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea
Description
3-(2H-1,3-Benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a urea derivative characterized by two key structural motifs: a 1,3-benzodioxole ring and a pyridine moiety substituted with a cyclopropyl group.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(6-cyclopropylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(20-13-4-6-15-16(7-13)23-10-22-15)19-9-11-1-5-14(18-8-11)12-2-3-12/h1,4-8,12H,2-3,9-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSOGNXIQQCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which incorporates a benzodioxole moiety and a cyclopropylpyridine unit, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.36 g/mol |
| SMILES | Cc1cc2c(c(c1)OCO2)C(=O)N(Cc3ccncc3C)C |
| InChI Key | [Not available in sources] |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of benzodioxole can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Antimicrobial Activity
Compounds containing benzodioxole structures have shown antimicrobial activity against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects . The mechanism is believed to involve disruption of bacterial cell membranes.
CNS Activity
The cyclopropylpyridine moiety is associated with central nervous system (CNS) activity. Research has suggested that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for depression and anxiety disorders .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The urea group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Apoptotic Pathways : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related compound in vitro on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at low concentrations .
Study 2: Antimicrobial Testing
In another study, the compound was tested against a panel of bacteria and fungi. The results indicated that it had a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, demonstrating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzodioxole-containing compounds , pyridine derivatives , and urea-based molecules . Below is a detailed comparison:
Benzodioxole-Containing Analogs
Compounds with the 1,3-benzodioxole moiety often exhibit enhanced metabolic resistance due to the methylenedioxy bridge, which slows oxidative degradation. Examples include:
- 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal (): A fragrance component, highlighting the versatility of benzodioxole in non-pharmacological applications.
Pyridine Derivatives
The 6-cyclopropylpyridine group distinguishes the compound from other pyridine-based structures:
- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (): Pyridazinones with chloro and phenyl substituents, synthesized via nucleophilic substitution. These lack the benzodioxole and urea groups, focusing instead on pyridazinone cores for antithrombotic or anti-inflammatory activity.
- 2-[(4-Butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine (): A benzimidazole-pyridine hybrid with nitro and butoxy groups, illustrating divergent substitution patterns.
Key Differences : The cyclopropyl group on pyridine in the target compound may confer steric hindrance and altered lipophilicity compared to bulkier substituents (e.g., phenyl or butoxy).
Urea-Based Compounds
Urea derivatives are pivotal in drug design due to their hydrogen-bonding capacity. Notable examples:
- 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol (): A tryptamine derivative lacking urea but sharing heterocyclic features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
